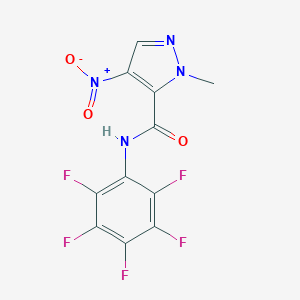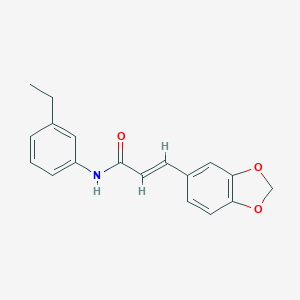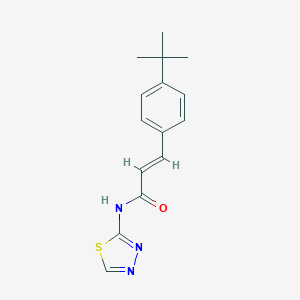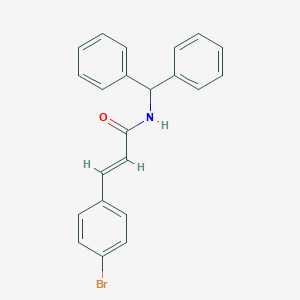![molecular formula C19H16F2N2O4S2 B457554 4-FLUORO-N-[2-(4-FLUOROBENZENESULFONAMIDO)-5-METHYLPHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B457554.png)
4-FLUORO-N-[2-(4-FLUOROBENZENESULFONAMIDO)-5-METHYLPHENYL]BENZENE-1-SULFONAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-FLUORO-N-[2-(4-FLUOROBENZENESULFONAMIDO)-5-METHYLPHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound characterized by the presence of fluorine atoms, sulfonyl groups, and aromatic rings
Vorbereitungsmethoden
The synthesis of 4-FLUORO-N-[2-(4-FLUOROBENZENESULFONAMIDO)-5-METHYLPHENYL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of nitro groups to the aromatic ring.
Reduction: Conversion of nitro groups to amino groups.
Sulfonylation: Introduction of sulfonyl groups using sulfonyl chlorides.
Fluorination: Introduction of fluorine atoms using fluorinating agents such as potassium fluoride.
Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
4-FLUORO-N-[2-(4-FLUOROBENZENESULFONAMIDO)-5-METHYLPHENYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: Can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Undergoes nucleophilic substitution reactions, especially at the fluorine-substituted positions.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation and potassium fluoride for fluorination. Major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of advanced materials with specific electronic properties.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 4-FLUORO-N-[2-(4-FLUOROBENZENESULFONAMIDO)-5-METHYLPHENYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonyl groups and fluorine atoms play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other sulfonyl-substituted aromatic compounds and fluorinated aromatic compounds. Compared to these, 4-FLUORO-N-[2-(4-FLUOROBENZENESULFONAMIDO)-5-METHYLPHENYL]BENZENE-1-SULFONAMIDE is unique due to the combination of fluorine atoms and sulfonyl groups, which confer distinct chemical and biological properties. Examples of similar compounds include:
Eigenschaften
Molekularformel |
C19H16F2N2O4S2 |
|---|---|
Molekulargewicht |
438.5g/mol |
IUPAC-Name |
4-fluoro-N-[2-[(4-fluorophenyl)sulfonylamino]-4-methylphenyl]benzenesulfonamide |
InChI |
InChI=1S/C19H16F2N2O4S2/c1-13-2-11-18(22-28(24,25)16-7-3-14(20)4-8-16)19(12-13)23-29(26,27)17-9-5-15(21)6-10-17/h2-12,22-23H,1H3 |
InChI-Schlüssel |
VOMQAJUDJMMNDQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F)NS(=O)(=O)C3=CC=C(C=C3)F |
Kanonische SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F)NS(=O)(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxy-2-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzaldehyde](/img/structure/B457471.png)


![2-(4-ethoxyphenyl)-N-{3-[({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)methyl]-3,5,5-trimethylcyclohexyl}-4-quinolinecarboxamide](/img/structure/B457477.png)

![3-[(Pyridin-2-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B457483.png)
![N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis[2-(3-methylphenyl)quinoline-4-carboxamide]](/img/structure/B457484.png)
![2,6-dichloro-N-{2-[(2,6-dichlorobenzoyl)amino]ethyl}benzamide](/img/structure/B457485.png)


![dimethyl 3-methyl-5-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B457488.png)
![Ethyl 2-[(dichloroacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B457490.png)
![Benzene-1,3-diylbis{[4-(diphenylmethyl)piperazin-1-yl]methanone}](/img/structure/B457492.png)

